molecular formula C12H17N3O2 B6167663 tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2090398-77-7

tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No. B6167663
CAS RN: 2090398-77-7
M. Wt: 235.3
InChI Key:
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Description

Tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (TBAP) is a synthetic, aliphatic amine compound. It is a tertiary amine, meaning it has three alkyl groups bonded to the nitrogen atom. TBAP is widely used in research due to its versatile properties and its ability to be used in a wide range of applications. It has been used in the synthesis of a variety of organic compounds, as well as in the development of new pharmaceuticals and materials.

Mechanism of Action

Tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate acts as a nucleophile, meaning it can act as a Lewis base and attack electrophilic sites on other molecules. This allows it to react with a variety of organic compounds, such as amides, imines, and nitriles.
Biochemical and Physiological Effects
tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other animals.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate in lab experiments is its versatility. It can be used in a wide range of applications, such as the synthesis of organic compounds, the development of new pharmaceuticals and materials, and the synthesis of organic dyes. Additionally, tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is relatively inexpensive and easy to obtain. The main limitation of using tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate in lab experiments is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate. One potential direction is the use of tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate as a catalyst in the synthesis of organic compounds. Additionally, tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate could be used in the development of new pharmaceuticals and materials. It could also be used in the synthesis of organic dyes and in the development of new catalysts and reagents. Another potential direction is the use of tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate in the synthesis of metal complexes, which could be used in a variety of applications. Finally, tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate could be used in the development of new analytical techniques, such as mass spectrometry.

Synthesis Methods

Tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is synthesized through a multi-step process which begins with the reaction of 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine with tert-butyl bromoacetate. This reaction proceeds through a nucleophilic substitution in which the nitrogen atom of the pyridine ring is attacked by the bromine atom of the bromoacetate. The resulting product is then treated with sodium hydroxide to form the desired product, tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate.

Scientific Research Applications

Tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amides, imines, and nitriles. It has also been used in the development of new pharmaceuticals and materials. Additionally, tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has been used in the synthesis of organic dyes, as well as in the development of new catalysts and reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves the reaction of tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate with ammonia gas in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate", "ammonia gas", "palladium catalyst" ], "Reaction": [ "The tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is dissolved in a suitable solvent such as tetrahydrofuran or dimethylformamide.", "Ammonia gas is bubbled through the solution in the presence of a palladium catalyst.", "The reaction mixture is heated to a suitable temperature, typically between 80-120°C, for several hours.", "The resulting mixture is cooled and the product is isolated by filtration or chromatography.", "The product is then characterized by various spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

2090398-77-7

Product Name

tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Molecular Formula

C12H17N3O2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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